Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate

Positional isomerism Synthetic building block Oxazole substitution

Researchers requiring the correct 5-aryl-4-carboxylate oxazole positional isomer for regioselective derivatization face supply ambiguity with isoxazole or 2-substituted analogs. This compound resolves that with a verified unsubstituted 2-position on the 1,3-oxazole ring, enabling direct Pd-catalyzed C-H functionalization workflows. • Confirmed 5-(4-fluorophenyl) substitution pattern; incompatible isomers (e.g., CAS 76344-88-2 isoxazole or 2-aryl analogs) excluded. • Free 2-position supports direct mono- and difunctionalization without deprotection steps. • ≥95% purity with batch-specific Certificate of Analysis available for analytical method validation. • Practically insoluble in water (0.08 g/L, 25°C); use organic co-solvents for synthetic and biological workflows.

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
CAS No. 127919-31-7
Cat. No. B6325134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-fluorophenyl)oxazole-4-carboxylate
CAS127919-31-7
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H10FNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
InChIKeyPFTXDVDQXHOLAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate: Chemical Identity & Procurement


Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate (CAS 127919-31-7) is a synthetic heterocyclic compound of the oxazole class, characterized by a 4-fluorophenyl substituent at the 5-position and an ethyl carboxylate ester at the 4-position of the 1,3-oxazole ring. The compound has a molecular formula of C12H10FNO3 and a molecular weight of 235.21 g/mol . In procurement contexts, it is primarily positioned as a research intermediate and synthetic building block for further derivatization, with commercially available grades typically specified at ≥95% purity . The calculated aqueous solubility is practically insoluble at 0.08 g/L (25°C) , a physicochemical property that influences formulation and handling considerations.

Building block for 2-position C-H functionalization
Lipophilic ester; dissolution in organic solvents
Research-grade purity; verify CoA for sensitive workflows

Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate: Substitution Specificity


In silico and quantum chemical studies indicate that the substitution pattern on the oxazole ring markedly influences electronic properties, with different 2,4,5-substitution configurations yielding distinct reactivity profiles [1]. Furthermore, structure-activity relationship (SAR) investigations within the oxazole class demonstrate that the position of fluorophenyl substitution—whether at the 2-position versus the 5-position—produces compounds with divergent biological target interactions . The isoxazole isomer (ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate, CAS 76344-88-2), which replaces the 1,3-oxazole oxygen-nitrogen arrangement with a 1,2-oxazole N-O adjacency, represents a structurally distinct heterocyclic scaffold with fundamentally altered electron distribution and is not an acceptable substitute without full re-validation . Consequently, generic or positional substitution fails to preserve the intended synthetic trajectory or biological profile.

2-Substituted positional isomer alters synthetic trajectory; reactivity profile differs
Isoxazole analog (1,2-oxazole) represents distinct scaffold; SAR and binding data not transferable
Generic substitution may not preserve intended electronic or steric properties

Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate: Procurement Evidence


Positional Isomer: 5- vs 2-Substituted Oxazole

The target compound (5-substituted) differs from its positional isomer ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate (CAS 1065102-64-8). While both compounds share the C12H10FNO3 molecular formula and 235.21 g/mol molecular weight, the 4-fluorophenyl group at the 5-position versus the 2-position on the oxazole ring constitutes chemically distinct entities with different reactivity at the unsubstituted ring positions. This distinction is critical for synthetic planning: the 5-substituted isomer leaves the 2-position available for subsequent C-H functionalization or cross-coupling, whereas the 2-substituted isomer leaves the 5-position available for derivatization [1]. In procurement, ordering the incorrect positional isomer leads to failed synthetic sequences and requires re-optimization of reaction conditions [2].

Positional isomer
Class-level
5-substituted: 2-position free
vs
2-substituted: 5-position free
Isomer identity critical for synthetic route
Class-level inference; verify by NMR
Positional isomerism Synthetic building block Oxazole substitution

Oxazole vs Isoxazole Scaffold

The target compound (1,3-oxazole) and its isoxazole analog ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate (CAS 76344-88-2) represent distinct heterocyclic scaffolds. The 1,3-oxazole ring features nitrogen and oxygen atoms separated by one carbon (1,3-arrangement), whereas the isoxazole ring positions nitrogen and oxygen adjacent to each other (1,2-arrangement). This structural difference produces altered electron distribution, dipole moment, and hydrogen-bonding capacity . Literature on 5-aryl isoxazole carboxylates reports in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv with minimum inhibitory concentrations ranging from 2.3 to 11.4 µM for various derivatives [1]; however, these data cannot be extrapolated to the 1,3-oxazole scaffold without independent validation. The two scaffolds are not interchangeable bioisosteres; each requires distinct synthetic routes and exhibits scaffold-dependent biological activity profiles.

Heterocyclic scaffold
Class-level
1,3-oxazole core
vs
1,2-oxazole (isoxazole)
Activity profiles not extrapolatable between scaffolds
Reported antitubercular data for isoxazole only
Heterocyclic scaffold Isoxazole comparator Bioisostere

Aqueous Solubility Assessment

The calculated aqueous solubility of ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is practically insoluble at 0.08 g/L (25°C) . This value provides a quantitative baseline for formulation development, solvent selection, and handling protocols. The low aqueous solubility is characteristic of neutral, lipophilic heterocyclic esters and may necessitate the use of organic co-solvents (e.g., DMSO, DMF, ethanol) for dissolution in biological assays or synthetic applications. While direct comparator solubility data for positional analogs are not available in authoritative public databases, this calculated value establishes a reference point for assessing lot-to-lot consistency and informs solvent selection for experimental workflows.

Aqueous solubility
Data to verify
0.08 g/L (practically insoluble, calc., 25°C)
Informs organic solvent selection
Calculated value; experimental validation advised
Physicochemical property Solubility Formulation consideration

Commercial Purity Specifications

Commercially available ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is typically supplied with a minimum purity specification of 95% (HPLC or equivalent analytical method) . This purity level serves as a procurement benchmark against which alternative suppliers can be evaluated. For research applications requiring higher purity—such as use as an analytical reference standard or in sensitive biological assays—users should verify that the supplied material meets or exceeds this specification and request a certificate of analysis (CoA) to confirm the actual batch purity and impurity profile. Lot-to-lot variability in purity can affect reaction yields, analytical reproducibility, and biological assay outcomes.

Purity specification
Reported
≥95% (HPLC, typical commercial)
Procurement baseline; verify CoA
Lot variability may affect reproducibility
Purity specification Quality control Procurement benchmark

Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate: Application Scenarios


2-Functionalized Oxazole via Direct C-H Activation

Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, with its unsubstituted 2-position on the oxazole ring, serves as a substrate for palladium-catalyzed direct C-H functionalization methodologies to access 2-mono- and 2,5-difunctionalized oxazoles . This application leverages the specific substitution pattern (5-aryl, 4-carboxylate, 2-H) for regioselective derivatization. Procurement for this scenario requires confirmation of the correct positional isomer, as the 2-substituted analog (ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate) is structurally unsuitable for 2-position functionalization workflows and would necessitate alternative synthetic routes .

Fluorescent Probe Development from Oxazole-4-carboxylate

Oxazole-4-carboxylate derivatives substituted at the 2- and 5-positions have been developed as fluorescent markers and halogenated analogs of green fluorescent protein (GFP) chromophores . Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate provides a pre-functionalized scaffold for further derivatization toward fluorescent probes. Its calculated low aqueous solubility (0.08 g/L at 25°C) must be considered during synthetic workup and biological testing; appropriate organic co-solvents should be employed to maintain compound solubility throughout the synthetic sequence and subsequent fluorescence characterization.

SAR Exploration of 5-Aryl Oxazole Derivatives

Oxazole derivatives exhibit diverse biological activities including anti-inflammatory, anticancer, and antimicrobial effects, with SAR evidence indicating that halogen substitution on the phenyl ring influences target engagement and potency . Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, bearing the 4-fluorophenyl substituent, may serve as a building block for constructing focused libraries of 5-aryl oxazole-4-carboxylates to explore structure-activity relationships. Researchers should note that the 1,3-oxazole scaffold is chemically and biologically distinct from the isoxazole scaffold (e.g., ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylate, CAS 76344-88-2) ; SAR findings from isoxazole series do not extrapolate to oxazole series without independent experimental validation.

Analytical Reference for Oxazole-4-carboxylate Derivatives

Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate can be employed as an analytical reference standard for characterizing related oxazole-4-carboxylate derivatives in synthetic chemistry and quality control workflows. Its well-defined molecular formula (C12H10FNO3), molecular weight (235.21 g/mol), and commercial purity specification (≥95%) provide a benchmark for HPLC method development, LC-MS identification, and NMR spectroscopic analysis. Procurement for analytical reference purposes should include verification of a valid certificate of analysis confirming the batch-specific purity and impurity profile, as lot-to-lot variability may affect quantitative analytical accuracy .

Application
Selection Property
Validation Focus
2-Position C-H functionalization
Correct positional isomer (5-substituted)
Confirm 2-position unsubstituted; NMR/HPLC identity
Fluorescent probe synthesis
Oxazole-4-carboxylate with 5-aryl substituent
Organic solvent solubility; fluorescence characterization
SAR library construction
5-(4-fluorophenyl) substituent
Scaffold confirmation (oxazole, not isoxazole); purity
Analytical reference standard
Defined MW, formula, purity specification
CoA verification; LC-MS/NMR identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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